molecular formula C7H10BrNOS B13309743 2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine

2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine

Cat. No.: B13309743
M. Wt: 236.13 g/mol
InChI Key: RXTSBKWPRHEUTI-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a bromine atom at the 5th position of the thiophene ring and a methoxyethanamine group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine typically involves the bromination of thiophene followed by the introduction of the methoxyethanamine group. One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromothiophene is then reacted with 2-methoxyethanamine under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromothiophen-2-yl)-2-methoxyethan-1-amine is unique due to the presence of the methoxyethanamine group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a versatile intermediate in various synthetic and research applications.

Properties

Molecular Formula

C7H10BrNOS

Molecular Weight

236.13 g/mol

IUPAC Name

2-(5-bromothiophen-2-yl)-2-methoxyethanamine

InChI

InChI=1S/C7H10BrNOS/c1-10-5(4-9)6-2-3-7(8)11-6/h2-3,5H,4,9H2,1H3

InChI Key

RXTSBKWPRHEUTI-UHFFFAOYSA-N

Canonical SMILES

COC(CN)C1=CC=C(S1)Br

Origin of Product

United States

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